

# Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

**Cat. No.:** B185732

[Get Quote](#)

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.<sup>[1]</sup> Its unique chemical properties, including its role as a bioisostere of pyrimidine and its ability to participate in hydrogen bonding, have made it a cornerstone in the design of novel therapeutics.<sup>[2][3]</sup> Derivatives of this versatile core have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.<sup>[1][4][5][6]</sup>

Given the vast chemical space that can be explored through substitutions on the thiadiazole ring, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying and characterizing promising lead compounds. HTS enables the evaluation of large libraries of 1,3,4-thiadiazole derivatives against specific biological targets or cellular phenotypes, accelerating the pace of drug discovery.

This guide provides a detailed overview of key HTS methodologies tailored for the screening of 1,3,4-thiadiazole libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and strategic considerations behind each experimental choice. We will explore a hierarchy of screening techniques, from broad cell-based cytotoxicity assays to highly specific biochemical and biophysical methods for hit validation.

# Section 1: Core Principles for HTS Campaign Design

A successful HTS campaign is built on a foundation of robust assay design and stringent validation. The primary objective is to create a screening environment that is sensitive, reproducible, and statistically sound, capable of distinguishing true "hits" from the noise of experimental variability and compound-specific artifacts.

## The Target-Centric Approach

The selection of an appropriate assay is dictated by the biological question being asked. For 1,3,4-thiadiazole derivatives, which are often explored as anticancer agents, common targets include specific enzymes like receptor tyrosine kinases (e.g., VEGFR-2), signaling pathways that govern cell proliferation and death, or the general cytotoxic effect on cancer cells.[\[2\]](#)[\[7\]](#)[\[8\]](#) [\[9\]](#) The initial screening strategy will determine whether the primary assay is phenotypic (cell-based) or target-based (biochemical).

## Assay Validation: The Key to Trustworthy Data

Before embarking on a full-scale screen, any HTS assay must be rigorously validated. A key statistical parameter used for this purpose is the Z-factor (or Z'), which provides a measure of the assay's quality and dynamic range.

Z-Factor Calculation:  $Z' = 1 - [(3\sigma_p + 3\sigma_n) / |\mu_p - \mu_n|]$  Where:

- $\sigma_p$  and  $\mu_p$  are the standard deviation and mean of the positive control.
- $\sigma_n$  and  $\mu_n$  are the standard deviation and mean of the negative control.

An assay is generally considered excellent for HTS if its Z' value is  $\geq 0.5$ .[\[10\]](#)[\[11\]](#) This indicates a sufficient separation between the control signals to confidently identify hits.

## General HTS Workflow

The process of identifying a lead compound is a multi-step funnel, beginning with a large library and progressively narrowing the field to the most promising candidates.

[Click to download full resolution via product page](#)

Caption: General workflow for a high-throughput screening campaign.

## Section 2: Cell-Based HTS Assays: Phenotypic Screening

Cell-based assays are powerful tools for primary screening as they measure the effect of a compound in a physiologically relevant context. They are particularly well-suited for identifying compounds with anticancer activity, a common goal in the study of 1,3,4-thiadiazoles.[12][13][14][15]

### Application Note 1: High-Throughput Cytotoxicity Screening

**Objective:** To identify 1,3,4-thiadiazole derivatives that exhibit cytotoxic or antiproliferative effects against cancer cell lines.

**Rationale:** The MTT assay is a widely used colorimetric method that provides a robust and cost-effective readout of cellular metabolic activity, which correlates with cell viability.[16] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

#### Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies for screening novel compounds.[16][17][19][20]

#### Materials:

- Cancer cell line of interest (e.g., MCF-7, HepG2, A549).[7][13]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- 1,3,4-Thiadiazole compound library dissolved in DMSO.
- MTT solution (5 mg/mL in sterile PBS).[17][19]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19][20]

- Sterile 96-well flat-bottom microplates.

#### Step-by-Step Methodology:

- Cell Seeding:

- Harvest and count cells from an exponentially growing culture.
  - Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of medium.[19]
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.[16][19]

- Compound Treatment:

- Prepare serial dilutions of the 1,3,4-thiadiazole compounds in complete culture medium.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the compound dilutions.
  - Include vehicle controls (medium with the same final concentration of DMSO as the test wells) and untreated controls (medium only).[19]

- Incubation:

- Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[16][19]

- MTT Addition:

- After incubation, add 10  $\mu$ L of the 5 mg/mL MTT solution to each well.[19][20]
  - Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18][20] A visible purple precipitate should appear in viable cells.

- Solubilization:

- Carefully aspirate the medium from each well without disturbing the formazan crystals.
  - Add 100  $\mu$ L of solubilization solution (e.g., DMSO) to each well.[16]

- Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[16][17]
- Absorbance Measurement:
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][18] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

#### Data Analysis & Presentation:

Cell viability is calculated as a percentage relative to the vehicle control. This data is then used to generate dose-response curves and determine the  $IC_{50}$  value (the concentration of compound that inhibits 50% of cell viability).

| Compound Conc. ( $\mu$ M) | Absorbance (570 nm) | % Viability |
|---------------------------|---------------------|-------------|
| 0 (Vehicle)               | 1.250               | 100%        |
| 0.1                       | 1.188               | 95%         |
| 1                         | 0.938               | 75%         |
| 10                        | 0.613               | 49%         |
| 50                        | 0.200               | 16%         |
| 100                       | 0.100               | 8%          |

Hypothetical data for  $IC_{50}$  determination.

## Application Note 2: Pathway-Specific Reporter Gene Assays

**Objective:** To identify compounds that modulate the activity of a specific gene promoter or signaling pathway.

**Rationale:** Luciferase reporter assays are highly sensitive and have a wide dynamic range, making them ideal for HTS.[21] In this system, a promoter region of interest is cloned upstream of a luciferase gene. When the pathway is activated, the promoter drives the expression of

luciferase, which catalyzes a light-emitting reaction upon addition of its substrate, luciferin.[\[22\]](#) Dual-reporter systems, which include a second, constitutively expressed reporter (like Renilla luciferase), are often used to normalize for variations in cell number and transfection efficiency.[\[21\]](#)[\[23\]](#)

#### Protocol 2: Dual-Luciferase Reporter Assay

This protocol provides a general framework for a dual-luciferase assay.[\[21\]](#)[\[23\]](#)

#### Materials:

- A stable cell line expressing the firefly luciferase gene under the control of a target promoter and Renilla luciferase under a constitutive promoter.
- 1,3,4-Thiadiazole compound library.
- White, opaque 96-well or 384-well plates (to maximize light output).
- Dual-luciferase assay reagents (lysis buffer, firefly luciferase substrate, Renilla luciferase substrate).



[Click to download full resolution via product page](#)

Caption: Principle of a luciferase reporter gene assay.

Step-by-Step Methodology:

- Cell Seeding & Treatment:

- Seed the stable reporter cell line in white, opaque 96-well plates.
- After 24 hours, treat cells with the 1,3,4-thiadiazole compound library at various concentrations.
- Incubation:
  - Incubate for a period sufficient to allow for changes in gene expression (e.g., 16-48 hours).
- Cell Lysis:
  - Remove the culture medium and wash the cells once with PBS.
  - Add an appropriate volume of passive lysis buffer to each well.[23][24]
  - Incubate for 5-15 minutes at room temperature on an orbital shaker to ensure complete lysis.[23]
- Luciferase Activity Measurement:
  - Transfer 20 µL of the cell lysate to a new white microplate.
  - Place the plate in a luminometer equipped with dual injectors.
  - Injection 1: Add 100 µL of the firefly luciferase assay reagent and measure the luminescence (Signal A).[23]
  - Injection 2: Add 100 µL of the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the second luminescence signal (Signal B).[23]

Data Analysis: The activity is expressed as the ratio of firefly to Renilla luciferase activity (Signal A / Signal B). This normalization corrects for well-to-well variability. Results are then compared to vehicle-treated controls to determine the fold-change in pathway activation or inhibition.

## Section 3: Biochemical HTS Assays: Target-Based Screening

Biochemical assays use purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. They are essential for confirming that a hit from a cell-based screen acts on the intended target and for screening libraries against targets that are difficult to assess in a cellular context.

## Application Note 3: Screening for Enzyme Inhibitors

Objective: To identify 1,3,4-thiadiazole derivatives that directly inhibit the activity of a purified enzyme target.

Rationale: Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for HTS.[25] It is based on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution and has a low polarization value. When this probe binds to a larger molecule (e.g., a protein), its tumbling slows dramatically, resulting in a high polarization value.[25] This change in polarization can be used to screen for inhibitors in a competitive binding format or to monitor enzymatic activity if the substrate or product size differs significantly.[25][26]

### Protocol 3: Competitive Binding Fluorescence Polarization Assay

This protocol describes a competitive assay to find inhibitors that displace a fluorescent probe from an enzyme's active site.[10][27][28]

#### Materials:

- Purified target enzyme.
- Fluorescently labeled probe known to bind the enzyme's active site.
- Assay buffer (e.g., Tris buffer with additives like DTT and Triton X-100 to ensure protein stability and prevent aggregation).[28]
- 1,3,4-Thiadiazole compound library.
- Black, low-volume 384-well plates.
- Microplate reader capable of measuring fluorescence polarization.



[Click to download full resolution via product page](#)

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Step-by-Step Methodology:

- Reagent Preparation:
  - Prepare solutions of the target enzyme and fluorescent probe in assay buffer at 2x the final desired concentration.
  - Prepare dilutions of the 1,3,4-thiadiazole compounds.
- Assay Plate Setup:
  - Add a small volume (e.g., 5  $\mu$ L) of the compound solution or DMSO (for controls) to the wells of a black 384-well plate.
  - Positive Control: Wells with enzyme and probe, but no inhibitor (high polarization).
  - Negative Control: Wells with probe only (low polarization).

- Reaction:

- Add the enzyme solution (e.g., 10  $\mu$ L) to the wells containing the compounds and incubate for a short period (e.g., 15-30 minutes) to allow for binding.
- Add the fluorescent probe solution (e.g., 10  $\mu$ L) to all wells to initiate the competition.
- Incubate for a pre-determined time to allow the binding to reach equilibrium (can range from 30 minutes to several hours).[10][27]

- Measurement:

- Measure the fluorescence polarization (in millipolarization units, mP) using a suitable microplate reader.

**Data Analysis:** The activity of each compound is determined by the degree to which it reduces the polarization signal compared to the positive control. Hits are identified as compounds that cause a statistically significant decrease in mP value.

| Condition                                 | mP Value (Avg) | Interpretation          |
|-------------------------------------------|----------------|-------------------------|
| Probe Only (Negative Control)             | 50             | Baseline                |
| Probe + Enzyme (Positive Control)         | 250            | Maximum Binding         |
| Probe + Enzyme + Hit Compound             | 95             | Inhibition/Displacement |
| Probe + Enzyme + Non-binder               | 245            | No Effect               |
| Example data from a competitive FP assay. |                |                         |

## Section 4: Biophysical Assays for Hit Validation

Biophysical techniques are critical for the hit-to-lead stage. They provide definitive evidence of a direct physical interaction between the compound and the target, helping to eliminate false

positives from primary screens (e.g., compounds that interfere with the assay technology rather than the target). They are also the primary tools for fragment-based screening.[29][30][31]

## Application Note 4: Label-Free Interaction Analysis and Fragment Screening

**Objective:** To validate hits by confirming direct binding to the target protein and to screen fragment libraries for starting points in drug design.

**Rationale:** Surface Plasmon Resonance (SPR) is a label-free, real-time technology that measures binding events at a sensor surface.[32] A target protein is immobilized on a sensor chip, and potential binding partners (like 1,3,4-thiadiazole derivatives) are flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response. SPR provides rich kinetic data, including association ( $k_a$ ) and dissociation ( $k_e$ ) rates, and affinity ( $K_d$ ). This makes it a gold-standard technique for hit validation and fragment screening.[29][30][32]

### Protocol 4: Conceptual Workflow for SPR-Based Fragment Screening

Screening fragments requires high sensitivity due to their weak affinity.[29] This workflow outlines the key steps.



[Click to download full resolution via product page](#)

Caption: Workflow for fragment screening using Surface Plasmon Resonance (SPR).

### Step-by-Step Methodology:

- Assay Development:
  - Immobilize the purified target protein onto a suitable SPR sensor chip.
  - Establish stable baseline conditions using an appropriate running buffer, often containing a small amount of DMSO to match the compound solvent.
  - Confirm the activity of the immobilized protein using a known ligand or positive control.
- Primary Fragment Screen:
  - Prepare a library of 1,3,4-thiadiazole fragments at a high concentration (e.g., 100-500  $\mu$ M) due to their expected weak binding.
  - Inject each fragment over the sensor surface and a reference surface (to subtract non-specific binding).
  - Monitor the binding response. Hits are identified as fragments that produce a response significantly above the baseline noise.
- Hit Confirmation and Characterization:
  - Re-test the initial hits, often using freshly prepared samples.
  - Perform dose-response experiments by injecting the hit fragments at multiple concentrations to determine their binding affinity ( $K_d$ ).
  - Calculate the Ligand Efficiency (LE), a key metric in fragment-based discovery that normalizes binding affinity for the size of the molecule. This helps prioritize smaller fragments with more efficient binding.[\[29\]](#)
- Orthogonal Validation:
  - Validate SPR hits using a different biophysical method, such as Thermal Shift Assays (TSA) or Nuclear Magnetic Resonance (NMR), to ensure the binding is not an artifact of the SPR technology.[\[31\]](#)[\[33\]](#)

## Conclusion: An Integrated Strategy for Discovery

The discovery of novel therapeutics based on the 1,3,4-thiadiazole scaffold requires a multi-faceted and strategic approach to screening. No single assay can provide all the necessary information. The most effective campaigns employ a tiered strategy, starting with high-throughput cell-based or biochemical assays to cast a wide net and identify initial hits. These hits are then rigorously validated and characterized using orthogonal methods, particularly sensitive biophysical techniques like SPR, to confirm direct target engagement and provide detailed mechanistic insights. By understanding the principles, strengths, and limitations of each assay, researchers can design robust screening funnels that efficiently translate the chemical potential of 1,3,4-thiadiazole derivatives into promising candidates for drug development.

## References

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- MTT assay protocol. Abcam.
- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. PMC - PubMed Central.
- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure–Antituberculosis Activity Relationship Investigation.
- MTT Cell Proliferation Assay.
- A High-Throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. Mary Ann Liebert, Inc., publishers.
- A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation.
- New 1,3,4-Thiadiazole Derivatives as  $\alpha$ -Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzyme.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening.

- (PDF) Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
- A Luciferase Reporter Gene System for High-Throughput Screening of  $\gamma$ -Globin Gene Activ
- Video: Using luciferase reporter cell lines for HTS readouts. Drug Target Review.
- Dual Luciferase Reporter Assay Protocol. Assay Genie.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Fragment screening by surface plasmon resonance. PubMed.
- Luciferase Assay protocol. Emory University.
- Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
- SPR-based fragment screening: advantages and applic
- The art of selecting the best HTS hits through biophysics.
- Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- of HTS campaign and hit validation by orthogonal biophysical...
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). PMC.
- (Open Access) Fragment-Based Screening Using Surface Plasmon Resonance Technology (2009). SciSpace.
- A Comparative Guide to the Synthesis of 1,3,4-Thiadiazoles. Benchchem.
- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI.
- Design, synthesis, and screening for the antiproliferative activity of new 1,3,4-thiadiazole scaffold linked to substituted phenacyl derivatives and disulfides. Taylor & Francis Online.
- Biophysics: for HTS hit validation, chemical lead optimiz

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 1,3,4-Thiadiazole Derivatives as  $\alpha$ -Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. A Luciferase Reporter Gene System for High-Throughput Screening of  $\gamma$ -Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. assaygenie.com [assaygenie.com]
- 24. med.emory.edu [med.emory.edu]
- 25. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185732#high-throughput-screening-assays-for-1-3-4-thiadiazole-derivatives>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)